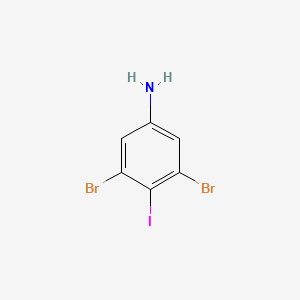

3,5-Dibromo-4-iodoaniline

Description

3,5-Dibromo-4-iodoaniline (C₆H₄Br₂IN, molecular weight 376.82 g/mol) is a trihalogenated aniline derivative featuring bromine atoms at the 3- and 5-positions and an iodine atom at the 4-position of the benzene ring, with an amine (-NH₂) group at position 1 . This compound is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its unique halogen substitution pattern, which enhances electrophilic reactivity and steric bulk. Its purity is typically standardized at 95% in commercial catalogs .

Properties

IUPAC Name |

3,5-dibromo-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRFRADMLNTFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodoaniline typically involves a multi-step process. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The reaction is monitored using High-Performance Liquid Chromatography (HPLC) until no raw material is detected. The intermediate product, 2,6-dibromo-4-iodoaniline, is then isolated by filtration. This intermediate is further reacted with hypophosphorous acid and sodium nitrite solution under cooling conditions to yield the final product, this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione as a solvent improves the operational environment and reduces costs, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

Chemical Synthesis

3,5-Dibromo-4-iodoaniline serves as a valuable intermediate in the synthesis of complex organic molecules. Its halogen substituents facilitate various chemical reactions, including:

- Substitution Reactions : The bromine and iodine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions to form more complex aromatic compounds, which are essential in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution with amines or alcohols | Various substituted anilines |

| Coupling | Formation of biaryl compounds | Aryl ether derivatives |

| Halogen Exchange | Replacement of halogens with other nucleophiles | Diverse halogenated products |

Biological Research

The compound is under investigation for its potential biological activities. Research indicates that halogenated anilines can interact with biomolecules, influencing various biological pathways. Specific applications include:

- Antimicrobial Activity : Studies have shown that halogenated anilines exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cancer Research : The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to exploration as a potential anticancer agent.

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its electronic properties:

- Conductive Polymers : It can be used as a building block for conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Nanocomposites : The compound can be integrated into nanocomposite materials to enhance their mechanical and thermal properties.

Case Studies and Research Findings

Research has documented various case studies highlighting the utility of this compound:

- Synthesis of Novel Antimicrobial Agents : A study demonstrated the synthesis of new antimicrobial compounds derived from this compound, showing significant activity against resistant bacterial strains.

- Development of Conductive Films : Researchers utilized this compound to create conductive films for electronic devices, achieving enhanced conductivity and stability compared to traditional materials.

- Investigation into Cancer Cell Inhibition : Experimental results indicated that derivatives of this compound could inhibit the growth of specific cancer cell lines by targeting key signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

2,6-Dibromo-4-nitroaniline

- Molecular Formula : C₆H₄Br₂N₂O₂

- Molecular Weight : 310.92 g/mol

- Substituents: Bromine at 2- and 6-positions, nitro (-NO₂) at 4-position.

- Key Differences : The nitro group is a strong electron-withdrawing group, significantly reducing the aromatic ring’s electron density compared to iodine in 3,5-Dibromo-4-iodoaniline. This enhances electrophilic substitution resistance but increases susceptibility to reduction reactions .

4-Bromo-3,5-difluoro-2-iodoaniline

- Molecular Formula : C₆H₃BrF₂IN

- Molecular Weight : 333.90 g/mol

- Substituents : Bromine at 4-position, fluorine at 3- and 5-positions, iodine at 2-position.

- Key Differences : Fluorine’s high electronegativity and small atomic radius alter solubility (increased hydrophobicity) and acidity (weaker NH₂ proton compared to bromine/iodine analogues). The iodine’s position at 2 (vs. 4 in the target compound) affects steric interactions in cross-coupling reactions .

Non-Aminated Halogenated Benzenes

1,2-Dibromo-4-iodobenzene

- Molecular Formula : C₆H₃Br₂I

- Molecular Weight : 361.80 g/mol

- Substituents : Bromine at 1- and 2-positions, iodine at 4-position.

- Key Differences : Absence of the amine group reduces nucleophilicity, making it less reactive in SNAr (nucleophilic aromatic substitution) reactions. Primarily used as a halogen source in metal-catalyzed couplings .

Fluorinated Analogues

2-Bromo-3,5-difluoroaniline

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : 224.00 g/mol

- Substituents : Bromine at 2-position, fluorine at 3- and 5-positions.

- Key Differences : The lack of iodine simplifies synthesis but reduces polarizability, impacting π-stacking interactions in crystal engineering. Safety data indicate acute toxicity (oral LD₅₀: 320 mg/kg in rats), though comparable data for this compound are unavailable .

Comparative Data Table

Biological Activity

3,5-Dibromo-4-iodoaniline (DBIA), with the chemical formula C₆H₃Br₂NI and a molecular weight of approximately 295.85 g/mol, is a halogenated aniline that has garnered attention for its significant biological activities. This compound features two bromine atoms and one iodine atom, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and material science.

DBIA can be synthesized through several methods, often involving the bromination and iodination of aniline derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Biological Activity Overview

Research indicates that halogenated anilines, including DBIA, exhibit notable biological activities. The compound has been studied for its nephrotoxic effects, particularly in vitro, where it demonstrates a capacity to induce oxidative stress and disrupt metabolic pathways associated with kidney function.

Key Findings:

- Nephrotoxicity: DBIA is more potent as a nephrotoxicant compared to its mono-halo counterparts, indicating that the presence of multiple halogens significantly enhances its toxicological profile.

- Mechanism of Action: The biological activity of DBIA is thought to involve interaction with cellular components, leading to alterations in cellular functions. The halogen atoms may participate in hydrogen bonding and other interactions that influence its reactivity with biomolecules.

Case Studies and Research Findings

-

Nephrotoxicity Studies:

- A study demonstrated that exposure to DBIA resulted in significant cellular damage in renal cells due to increased oxidative stress markers. The research highlighted the compound's ability to disrupt mitochondrial function, leading to apoptosis in kidney cells.

-

Chemical Reactivity:

- DBIA has been shown to undergo nucleophilic substitution reactions due to the presence of halogens. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, potentially explaining its toxic effects.

-

Comparative Analysis:

- When compared to similar compounds like 3,5-Dibromo-4-methylaniline and 3,5-Dibromo-4-chloroaniline, DBIA's unique combination of bromine and iodine contributes to its distinct chemical properties and enhanced reactivity.

Applications

DBIA is not only significant for its biological activity but also serves as a valuable building block in organic synthesis. Its applications extend across various domains:

- Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its biological activity.

- Material Science: Used in the synthesis of dyes and pigments owing to its reactive nature .

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Nephrotoxicity | Induces oxidative stress; disrupts kidney metabolism | |

| Chemical Reactivity | Participates in nucleophilic substitution reactions | |

| Comparison with Analogs | More reactive than mono-halo anilines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-Dibromo-4-iodoaniline with high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation of aniline derivatives. A common approach is iodination of 3,5-dibromoaniline using iodine monochloride (ICl) in a controlled acidic medium. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent degradation from light, moisture, or oxidative side reactions. Long-term stability studies suggest periodic analysis via NMR to detect decomposition products like dehalogenated derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm aromatic proton environments and substitution patterns.

- Mass Spectrometry (EI-MS or HRMS) : To verify molecular weight (376.82 g/mol) and isotopic patterns from Br/I atoms.

- FT-IR : To identify amine (-NH2) stretches (~3350 cm⁻¹) and C-Br/C-I vibrations. Cross-reference with published spectral libraries for validation .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions with this compound?

- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine in Suzuki-Miyaura couplings. For example, selective coupling at the iodine site can be achieved using Pd(PPh3)4 and arylboronic acids in THF/water at 60°C. Subsequent bromine-selective reactions require harsher conditions (e.g., Buchwald-Hartwig amination with XPhos Pd G3). Monitor selectivity via LC-MS and isolate intermediates using preparative HPLC .

Q. What strategies mitigate conflicting spectral data when analyzing halogenated aniline derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or residual impurities. Use deuterated DMSO for enhanced solubility and compare data across solvents (CDCl3 vs. DMSO-d6). For mass spectrometry, employ high-resolution instruments to distinguish isotopic clusters (e.g., 79Br/81Br vs. 127I). Validate with elemental analysis for C, H, N, Br, and I content .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient positions. For instance, the iodine site shows lower electron density, favoring nucleophilic attack. Validate predictions experimentally via kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 80°C .

Q. What are the decomposition pathways of this compound under thermal stress?

- Methodological Answer : Thermogravimetric Analysis (TGA) reveals decomposition onset at ~180°C, forming HBr and HI gases (detected via FT-IR). Accelerated stability studies (40°C/75% RH) show hydrolysis to 3,5-dibromo-4-hydroxyaniline, confirmed by LC-MS. Stabilize formulations by avoiding protic solvents and using desiccants .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodological Answer : The compound serves as a precursor in anticancer agent development. For example, coupling with pyridine derivatives via Ullmann reactions yields kinase inhibitors. Screen bioactivity using in vitro assays (e.g., MTT for cytotoxicity) and optimize pharmacokinetics via logP adjustments (introduce hydrophilic groups at the amine site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.